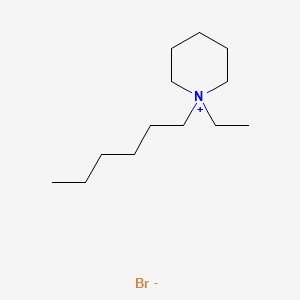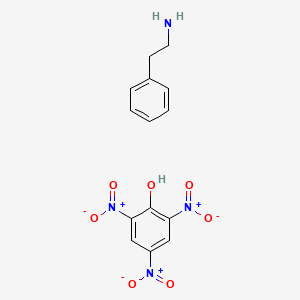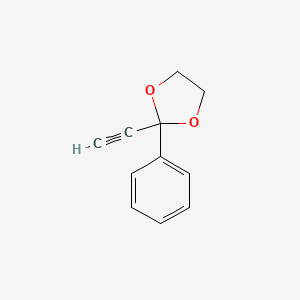
2-Ethynyl-2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethynyl group and a phenyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of silica gel or alumina as catalysts under pressure, which affords the dioxolane without the need for solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
2-Ethynyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for aromatic substitution.
Major Products
Oxidation: Benzaldehyde and other carbonyl compounds.
Reduction: 2-Ethyl-2-phenyl-1,3-dioxolane.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2-Ethynyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of 2-Ethynyl-2-phenyl-1,3-dioxolane involves its reactivity towards various chemical reagents. The ethynyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution. The dioxolane ring provides stability and can act as a protecting group for sensitive functional groups during chemical transformations .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the ethynyl group and is used as a protecting group for carbonyl compounds.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of the ethynyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Ethynyl-2-phenyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
特性
CAS番号 |
29568-62-5 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC名 |
2-ethynyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
InChIキー |
IGYYDOCVDNIUGI-UHFFFAOYSA-N |
正規SMILES |
C#CC1(OCCO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


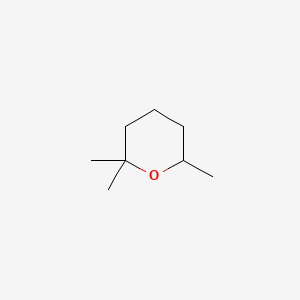
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)



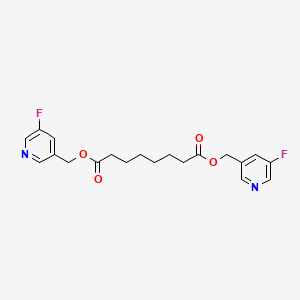

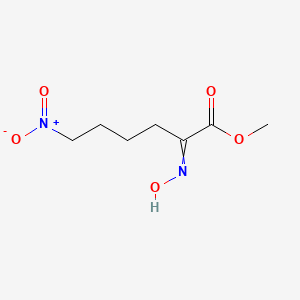
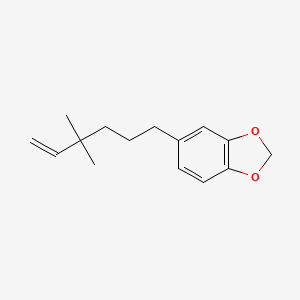
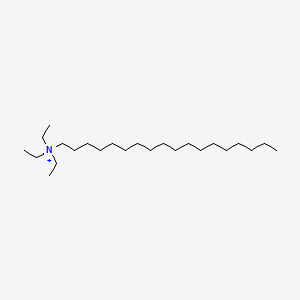
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

